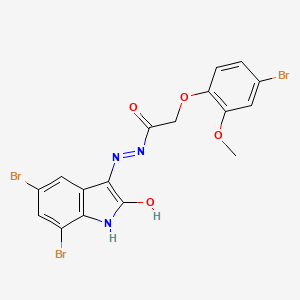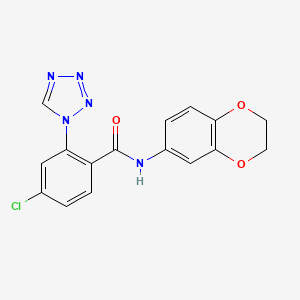
2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone, also known as DIMP, is a small molecule that has gained attention in the scientific community due to its potential in various applications.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to modulate the expression of various genes involved in cancer cell growth, inflammation, and oxidative stress. Moreover, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been reported to inhibit the migration and invasion of cancer cells. These effects suggest that 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone may have potential as a therapeutic agent for cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone in lab experiments is its high purity and yield. Moreover, the synthesis method of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is relatively simple and can be easily scaled up. However, one limitation of using 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone in lab experiments is its low solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone. One potential area of research is the development of new drugs based on 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone for the treatment of cancer and other diseases. Moreover, further studies are needed to elucidate the mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone and its effects on various signaling pathways. Additionally, the development of new synthesis methods for 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone may lead to the discovery of new analogs with improved bioactivity and pharmacokinetic properties.
Conclusion:
In conclusion, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is a promising small molecule with potential in various scientific research applications. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a candidate for the development of new drugs for cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone and its effects on various signaling pathways.
Synthesemethoden
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with 2-bromo-1-(3-methylbutyl)-1H-indole in the presence of a palladium catalyst. This method has been reported to yield high purity and yield of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Moreover, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been reported to have anti-inflammatory and anti-oxidant effects. These properties make 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone a promising candidate for the development of new drugs for cancer and other diseases.
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-12(2)8-9-15-13(3)19-18(20-17(15)22)21-11-10-14-6-4-5-7-16(14)21/h4-7,12H,8-11H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVGDRUBBKXXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCC3=CC=CC=C32)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6132614.png)
![2,7-diethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6132626.png)
![5-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6132633.png)
![N-methyl-2-(tetrahydro-2H-pyran-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B6132638.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6132646.png)
![7-[4-(benzyloxy)butanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132653.png)

![1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylindoline)](/img/structure/B6132661.png)
![2-(3-butenoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132672.png)
![1-(diethylamino)-3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6132677.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6132696.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide](/img/structure/B6132700.png)
![2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6132705.png)
